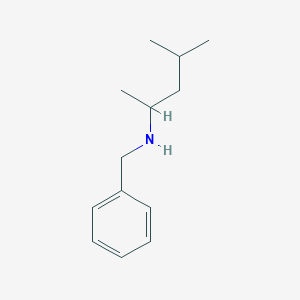

Benzenemethanamine, N-(1,3-dimethylbutyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

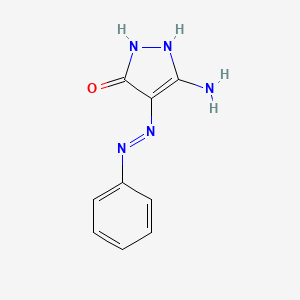

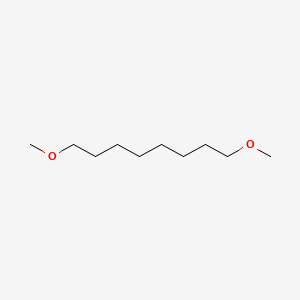

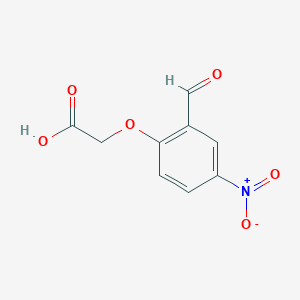

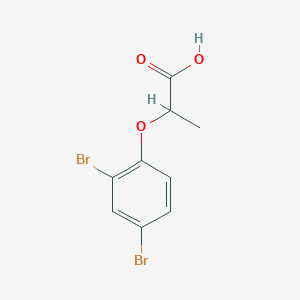

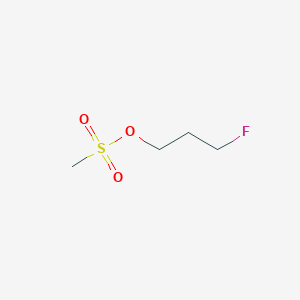

The synthesis of various benzylamine derivatives has been explored in the provided studies. For instance, halogenated N,N-dimethyl benzylamine derivatives were synthesized for potential use as PET serotonin transporter ligands, with specific focus on their binding affinity to the human brain serotonin transporter (SERT) . Another study reported the synthesis of N,N′-bis[(2-hydroxy-4-alkoxyphenyl)methylene]benzene-1,4-diamines, which are liquid crystalline compounds with varying alkyl chain lengths . Additionally, a series of N-benzyl phenethylamines were prepared to investigate their binding affinity and functional activity at 5-HT2A and 5-HT2C receptors . The synthesis of (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was also described, along with its characterization and biological evaluation . Furthermore, the synthesis of 1,3,5-tris(dimethylamino)benzene and its subsequent metalation to produce aryl-lithium compounds was detailed .

Molecular Structure Analysis

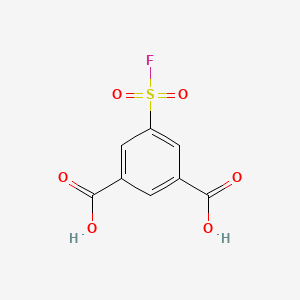

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, FTIR, 1H NMR, and 13C NMR were employed to characterize the molecular structure of the liquid crystalline compounds . Single crystal X-ray diffraction (XRD) was used to determine the crystal structure of (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide , as well as the organic molecular adduct 3, 5-Dimethylpyrazole:1,3,5-benzene tricarboxylic acid . The Schiff base compound N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate was also characterized by single crystal X-ray diffraction .

Chemical Reactions Analysis

The studies provided insights into the reactivity and chemical behavior of benzylamine derivatives. For instance, the synthesis of N,N-bis(2-quinolinylmethyl)benzylamine involved the formation of two N–C bonds in a single step under basic conditions . The metalation of 1,3,5-tris(dimethylamino)benzene with n-butyl-lithium to yield an aryl-lithium compound demonstrates the compound's reactivity towards organometallic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. The liquid crystalline compounds exhibited smectogenic properties with both tilted and non-tilted molecular orientations in their smectic phases . The thermal, mechanical, and dielectric properties of the 3, 5-Dimethylpyrazole:1,3,5-benzene tricarboxylic acid molecular adduct crystal were investigated, revealing its stability and potential applications . The gas chromatographic and mass spectrometric properties of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines were analyzed to understand their potential as novel psychoactive substances . Additionally, the thermal stability of bis(5,5-dimethyl 1,3-dioxacyclophosphorimide)benzene was studied, showing a high decomposition temperature and significant char yield10.

特性

IUPAC Name |

N-benzyl-4-methylpentan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQMTBSPRNVCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333173 |

Source

|

| Record name | Benzenemethanamine, N-(1,3-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60509-76-4 |

Source

|

| Record name | Benzenemethanamine, N-(1,3-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)